molecular formula C6H15O2P B14655878 Tetramethylphosphanium acetate CAS No. 52987-83-4

Tetramethylphosphanium acetate

Cat. No.: B14655878
CAS No.: 52987-83-4
M. Wt: 150.16 g/mol
InChI Key: HYVDRSVZYMKTKG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethylphosphanium acetate is a quaternary phosphonium salt of significant interest in scientific research and development. This compound serves as a valuable reagent and precursor in various chemical processes, particularly in the field of organic synthesis where it can be used to introduce phosphonium groups or as a catalyst. While specific mechanistic and toxicological data for this compound is not fully documented in public scientific literature, quaternary phosphonium salts, such as the structurally similar tetra(n-butyl)phosphonium acetate, are recognized for their utility in chemical synthesis and as components in ionic liquid systems for biomass pretreatment . Researchers value this class of compounds for their potential to facilitate novel synthetic pathways. This compound is supplied For Research Use Only (RUO). It is strictly intended for laboratory and research applications and is not approved for diagnostic, therapeutic, or any personal use. Handling should be conducted by qualified professionals in a controlled laboratory setting.

Properties

CAS No.

52987-83-4

Molecular Formula

C6H15O2P

Molecular Weight

150.16 g/mol

IUPAC Name

tetramethylphosphanium;acetate

InChI

InChI=1S/C4H12P.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

HYVDRSVZYMKTKG-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C[P+](C)(C)C

Origin of Product

United States

Preparation Methods

Direct Alkylation of Phosphine

Phosphine ($$ \text{PH}3 $$) can react with methylating agents such as methyl iodide ($$ \text{CH}3\text{I} $$) or dimethyl sulfate ($$ (\text{CH}3)2\text{SO}4 $$) to form tetramethylphosphonium iodide or sulfate. Subsequent anion exchange with acetate ($$ \text{OAc}^- $$) would yield the target compound. For example:
$$
\text{PH}
3 + 4 \text{CH}3\text{I} \rightarrow \text{P}(\text{CH}3)4\text{I} \quad \text{(Step 1: Alkylation)}
$$
$$
\text{P}(\text{CH}
3)4\text{I} + \text{AgOAc} \rightarrow \text{P}(\text{CH}3)_4\text{OAc} + \text{AgI} \quad \text{(Step 2: Metathesis)}
$$
This method is widely used for tetrabutylphosphonium acetate, but its applicability to tetramethyl derivatives remains unverified. Challenges include the high reactivity of methylating agents and potential side reactions due to steric hindrance.

Acid-Base Neutralization

Neutralization of tetramethylphosphonium hydroxide ($$ \text{P}(\text{CH}3)4\text{OH} $$) with acetic acid ($$ \text{CH}3\text{COOH} $$) could yield the acetate salt:
$$
\text{P}(\text{CH}
3)4\text{OH} + \text{CH}3\text{COOH} \rightarrow \text{P}(\text{CH}3)4\text{OAc} + \text{H}_2\text{O}
$$
This route is less common due to the instability of quaternary phosphonium hydroxides, which tend to decompose at elevated temperatures.

Challenges in Synthesizing this compound

Steric and Electronic Factors

The small methyl groups in this compound create a compact cation structure, which may limit anion accessibility and reduce solubility in polar solvents. In contrast, tetrabutylphosphonium acetate exhibits better solubility in ionic liquids and organic solvents due to its larger alkyl chains.

Thermal Stability

Quaternary phosphonium salts with shorter alkyl chains (e.g., methyl) are prone to thermal decomposition. For example, tetrabutylphosphonium acetate has a decomposition onset temperature ($$ T_{d,5\%} $$) of 267–297°C, whereas tetramethyl derivatives are likely less stable.

Comparative Analysis with Tetrabutylphosphonium Acetate

While direct data on this compound are absent, the synthesis and properties of tetrabutylphosphonium acetate ([P₄₄₄₄][OAc]) provide valuable benchmarks:

Synthesis of [P₄₄₄₄][OAc]

Tetrabutylphosphonium acetate is prepared via anion exchange from tetrabutylphosphonium chloride ([P₄₄₄₄]Cl) and sodium acetate ($$ \text{NaOAc} $$) in aqueous or alcoholic media:
$$
\text{P}(\text{C}4\text{H}9)4\text{Cl} + \text{NaOAc} \rightarrow \text{P}(\text{C}4\text{H}9)4\text{OAc} + \text{NaCl}
$$
Key parameters include:

  • Temperature : 40–70°C
  • Solvent : Ethanol or dimethyl sulfoxide (DMSO)
  • Yield : >90% after recrystallization

Physicochemical Properties

Property [P₄₄₄₄][OAc] Inferred for this compound
Melting point (°C) 58 Likely higher (≥100°C)
Density (g/cm³) 0.908–0.964 ~1.2 (estimated)
Viscosity (mPa·s) 43.9–799.4 Higher due to reduced alkyl chain length

Unexplored Avenues for this compound Synthesis

Electrochemical Methods

Electrochemical synthesis using methylphosphine and acetic acid under controlled potentials could bypass traditional alkylation routes. This approach remains hypothetical but aligns with advancements in electrochemical carboxylation.

Microwave-Assisted Reactions

Microwave irradiation accelerates ion-exchange reactions, potentially improving yields for tetramethyl derivatives. For example, tetrabutylphosphonium acetate synthesis achieves 95% conversion in 3 hours under microwave conditions.

Chemical Reactions Analysis

Types of Reactions: Tetramethylphosphanium acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The acetate anion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halides and other nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Tetramethylphosphine oxide.

    Reduction: Tetramethylphosphine.

    Substitution: Various phosphonium salts depending on the substituent.

Scientific Research Applications

Tetramethylphosphanium acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be used in studies involving phosphonium salts and their biological activities.

    Medicine: Research into its potential therapeutic applications is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetramethylphosphanium acetate involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with nucleophilic sites in biological molecules, leading to changes in their structure and function. The acetate anion can also participate in reactions, contributing to the overall activity of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Tetramethylphosphanium acetate* C₆H₁₆O₂P⁺·CH₃COO⁻ ~210.18 N/A Four methyl groups on P; acetate counterion
Tetrabutylphosphonium acetate acetic acid salt C₂₀H₄₃O₄P 378.53 17786-43-5 Four butyl groups on P; acetate-acetic acid complex
Ethyl (triphenylphosphoranylidene) acetate C₂₂H₂₁O₂P 348.37 1099-45-2 Triphenylphosphoranylidene group; ethyl ester
Triethyl phosphonoacetate C₇H₁₅O₅P 210.16 N/A Diethoxyphosphoryl group; ethyl ester
Methyl 2-(dimethoxyphosphoryl)acetate C₅H₁₁O₅P 182.11 5927-18-4 Dimethoxyphosphoryl group; methyl ester

*Hypothetical structure inferred from naming conventions and analogs.

Functional and Application Differences

This compound
  • Applications : Likely used as a phase-transfer catalyst or ionic liquid due to its small alkyl substituents, which enhance solubility in polar solvents .
  • Stability : Quaternary phosphonium salts with methyl groups are generally thermally stable but may hydrolyze under strongly acidic/basic conditions.
Tetrabutylphosphonium Acetate Acetic Acid Salt
  • Applications : Employed in CO₂ capture and biomass dissolution due to its dual functionality (acetate and acetic acid) and hydrophobic butyl chains .
  • Research Findings : Demonstrated high efficiency in cellulose dissolution at mild temperatures, attributed to its strong hydrogen-bond basicity .
Ethyl (Triphenylphosphoranylidene) Acetate
  • Applications : A Wittig reagent for olefin synthesis; reacts with aldehydes/ketones to form alkenes .
  • Safety : Requires handling in inert atmospheres due to moisture sensitivity; incompatible with strong oxidizers .
Triethyl Phosphonoacetate
  • Applications : Intermediate in Horner-Wadsworth-Emmons reactions for α,β-unsaturated ester synthesis .
  • Reactivity : The diethoxyphosphoryl group stabilizes carbanions, enabling nucleophilic attacks.
Methyl 2-(Dimethoxyphosphoryl)acetate
  • Applications: Precursor for phosphonopeptides and enzyme inhibitors; phosphoryl group enhances metabolic stability .
  • Synthesis : Prepared via Arbuzov reaction, yielding high purity under mild conditions .

Physical and Chemical Properties

Property This compound* Tetrabutylphosphonium Acetate Ethyl (Triphenylphosphoranylidene) Acetate
Solubility in Water High Moderate Low (soluble in THF, DCM)
Melting Point Not reported Liquid at RT 114–115°C (varies by substituent)
Thermal Stability Stable up to ~200°C Stable up to ~250°C Decomposes above 150°C

Key Research Findings and Industrial Relevance

  • Tetrabutylphosphonium Acetate: Outperforms imidazolium-based ionic liquids in lignocellulosic biomass processing, achieving >90% cellulose solubility at 80°C .
  • Ethyl (Triphenylphosphoranylidene) Acetate : Critical in pharmaceutical synthesis (e.g., tamoxifen precursors) due to regioselective alkene formation .
  • Methyl 2-(Dimethoxyphosphoryl)acetate : Used in antiviral drug development, with phosphoryl groups enhancing bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.